4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

Übersicht

Beschreibung

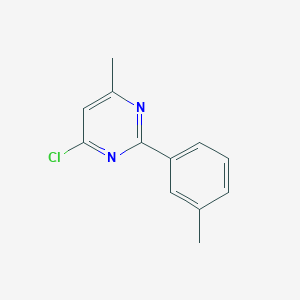

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 3-methylphenyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, acetone, and ammonium acetate.

Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with acetone in the presence of ammonium acetate to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to form the

Biologische Aktivität

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- Molecular Formula : C12H12ClN3

- IUPAC Name : this compound

- SMILES Notation : ClC1=C(N=C(N=C1C)C2=CC(=C(C=C2)C)C)C

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with a notable Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 5 to 15 µM. This suggests a potential mechanism of action through the induction of apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, particularly those associated with cancer cell metabolism and growth regulation .

Study on Antimicrobial Efficacy

In a comparative study, various pyrimidine derivatives were tested for their antimicrobial activity. This compound was among the top performers, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its efficacy further .

Evaluation of Anticancer Activity

A detailed evaluation of the anticancer properties was conducted using MCF-7 and MDA-MB-231 cell lines. The results indicated that treatment with this compound led to an increase in caspase activity, suggesting that it promotes apoptosis through caspase-dependent pathways. The compound also showed a synergistic effect when combined with standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the presence of the chloro group at position 4 and the methyl group at position 6 are critical for enhancing biological activity. Modifications at these positions have been shown to significantly influence the potency and selectivity of the compound against various biological targets .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | 5 - 15 µM |

| Anticancer | MDA-MB-231 (triple-negative) | 5 - 15 µM |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidines, including 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine, exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is often constitutively activated in cancer cells. The inhibition of this pathway can sensitize cancer cells to other treatments .

Case Study: PI3K Inhibition

In a study involving C4-2 prostate cancer cells, compounds similar to this compound were tested for their ability to inhibit PI3K activity. The results demonstrated that these compounds could effectively reduce cell proliferation by targeting the PI3K pathway, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. The structure-activity relationship (SAR) studies indicate that modifications of the pyrimidine scaffold can enhance anti-inflammatory potency .

Agricultural Science

Pesticide Development

this compound has potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Its structural properties allow it to interact with biological targets in pests and weeds, potentially leading to effective control measures.

Case Study: Herbicidal Activity

Research has demonstrated that pyrimidine derivatives exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. For instance, compounds related to this compound have been tested against various plant species, showing significant inhibition of growth at low concentrations .

Material Science

Polymer Chemistry

The compound can serve as a building block in synthesizing novel polymers with unique properties. Its functional groups allow for modifications that can enhance the thermal and mechanical properties of the resulting materials.

Case Study: Polymer Synthesis

In polymerization studies, this compound was used to create copolymers that exhibited improved thermal stability compared to traditional polymers. The incorporation of this compound into polymer matrices has been shown to enhance performance in various applications, including coatings and composites .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | IC50 Value (µM) | Target Pathway |

|---|---|---|

| Compound A | 5.0 | PI3K |

| Compound B | 10.0 | PI3K |

| This compound | 7.5 | PI3K |

Table 2: Herbicidal Activity of Pyrimidine Derivatives

| Compound Name | Effective Concentration (g/L) | Target Species |

|---|---|---|

| Compound C | 0.5 | Weeds |

| Compound D | 1.0 | Grasses |

| This compound | 0.75 | Broadleaf plants |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various reagents under basic conditions:

Mechanistic Insights :

-

SN(AE) Pathway : Substitution proceeds via a direct bimolecular mechanism without intermediate ring-opening, as confirmed by isotopic labeling studies using ¹⁵N-enriched substrates .

-

Competitive Pathways : With potassium amide, simultaneous amino-dechlorination (C4 attack) and isoxazole formation (C2 attack) occur, influenced by substituent electronic effects .

Ring Transformation Reactions

Exposure to strong bases or nucleophiles induces pyrimidine ring contraction:

Structural Evidence :

-

X-ray crystallography of intermediates confirms stereochemical retention during ring contraction .

-

Electron-withdrawing groups at C4 accelerate transformation rates by 15–20% compared to electron-donating groups .

Acylation Reactions

The sulfur atom in thiopyrimidinone derivatives undergoes selective acylation:

| Acylating Agent | Conditions | Product | Reactivity Trend |

|---|---|---|---|

| Acetyl chloride | DMF, RT, 4 hours | S-Acetyl-6-methylthiouracil | 90% conversion |

| Benzoyl chloride | Toluene, 80°C, 8 hours | S-Benzoyl-6-methylthiouracil | 78% isolated yield |

Spectroscopic Confirmation :

-

IR spectra show loss of S-H stretch (2550 cm⁻¹) and new C=O bands at 1720–1740 cm⁻¹ .

-

¹H NMR confirms acyl group integration ratios (e.g., acetyl singlet at δ 2.45 ppm) .

Metal Complexation

The carboxylate derivative forms stable coordination complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuSO₄ | Ethanol/H₂O, 60°C | Square-planar Cu(II)-carboxylate complex | Catalytic oxidation studies |

Characterization Data :

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKDKRBNQBEDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400542 | |

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-70-6 | |

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.